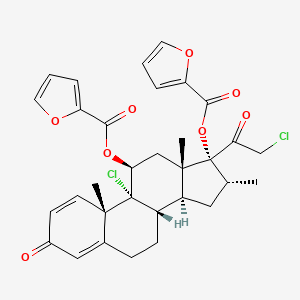
rac α-Methyl Kynurenine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rac α-Methyl Kynurenine is a synthetic derivative of kynurenine, a key metabolite in the tryptophan degradation pathway. This compound is of significant interest due to its potential biological activities and its role in various physiological and pathological processes. Kynurenine and its derivatives are known to be involved in immune regulation, neuroprotection, and neurotoxicity, making this compound a valuable compound for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Rac α-Methyl Kynurenine can be synthesized through several synthetic routes. One common method involves the alkylation of kynurenine with methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide at elevated temperatures. The product is then purified using chromatographic techniques to obtain this compound in high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Advanced purification techniques such as high-performance liquid chromatography are employed to ensure the final product meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions: Rac α-Methyl Kynurenine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinolinic acid derivatives.
Reduction: Reduction reactions can convert it into more reduced forms of kynurenine derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent but often involve catalysts and specific solvents.
Major Products: The major products formed from these reactions include various quinolinic acid derivatives, reduced kynurenine derivatives, and substituted kynurenine compounds.
Aplicaciones Científicas De Investigación
Rac α-Methyl Kynurenine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: It serves as a tool to study the kynurenine pathway and its role in cellular processes.
Medicine: Research focuses on its potential therapeutic effects in neurodegenerative diseases, immune disorders, and cancer.
Industry: It is used in the development of pharmaceuticals and as a biochemical reagent.
Mecanismo De Acción
Rac α-Methyl Kynurenine exerts its effects through several mechanisms:
Molecular Targets: It interacts with enzymes in the kynurenine pathway, such as kynurenine aminotransferase and kynurenine 3-monooxygenase.
Pathways Involved: It modulates the kynurenine pathway, influencing the production of neuroactive and neurotoxic metabolites. This modulation can affect immune responses, neuroprotection, and neurotoxicity.
Comparación Con Compuestos Similares
Kynurenine: The parent compound from which rac α-Methyl Kynurenine is derived.
Kynurenic Acid: A neuroprotective metabolite in the kynurenine pathway.
3-Hydroxykynurenine: A neurotoxic metabolite in the kynurenine pathway.
Uniqueness: this compound is unique due to its methyl group, which alters its chemical properties and biological activities compared to other kynurenine derivatives. This modification can enhance its stability, bioavailability, and interaction with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
1798018-43-5 |
|---|---|
Fórmula molecular |
C11H14N2O3 |
Peso molecular |
222.244 |
Nombre IUPAC |
2-amino-4-(2-aminophenyl)-2-methyl-4-oxobutanoic acid |
InChI |
InChI=1S/C11H14N2O3/c1-11(13,10(15)16)6-9(14)7-4-2-3-5-8(7)12/h2-5H,6,12-13H2,1H3,(H,15,16) |
Clave InChI |
PQEUTGZYJPUCNX-UHFFFAOYSA-N |
SMILES |
CC(CC(=O)C1=CC=CC=C1N)(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


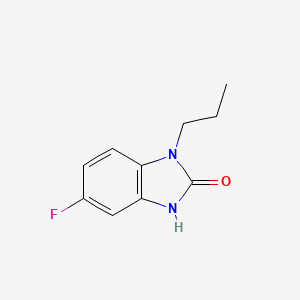
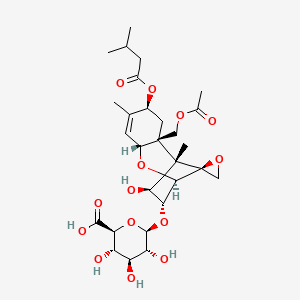
![3-Amino-5-[2-[2-(1,3-dioxoisoindol-2-yl)acetyl]oxyethylcarbamoyl]-2,4,6-triiodobenzoic acid](/img/structure/B583251.png)

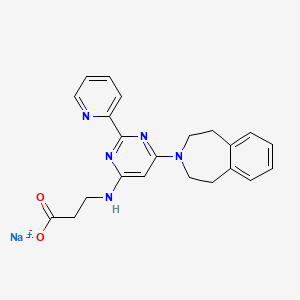

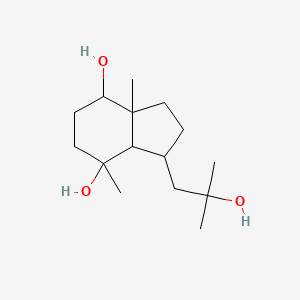
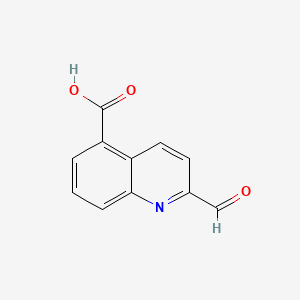
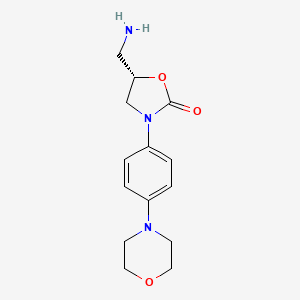
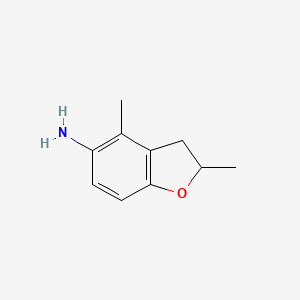
![(16alpha)-21-Chloro-17-[(2-furanylcarbonyl)oxy]-16-Methyl-pregna-1,4-diene-3,11,20-trione](/img/structure/B583269.png)
